molecular formula C13H28 B13942731 2,6,6-Trimethyldecane CAS No. 62108-24-1

2,6,6-Trimethyldecane

Cat. No.: B13942731
CAS No.: 62108-24-1
M. Wt: 184.36 g/mol
InChI Key: NZNSYLJOHCLJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,6-Trimethyldecane is a branched alkane with the molecular formula C13H28. It is a hydrocarbon consisting of a decane backbone with three methyl groups attached at the 2nd and 6th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,6-Trimethyldecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic cracking and hydrocracking of petroleum fractions. These processes involve breaking down larger hydrocarbon molecules into smaller ones, followed by selective methylation to achieve the desired structure. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyldecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing methyl groups.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine, with ultraviolet light or heat to initiate the reaction.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,6,6-Trimethyldecane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studies have explored its role as a potential biomarker for certain metabolic processes in plants and microorganisms.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used as a solvent in the formulation of paints, coatings, and adhesives due to its low volatility and good solvency properties.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyldecane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or cellular components, influencing metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2,6,6-Trimethyldecane can be compared with other similar compounds, such as:

    2,6,8-Trimethyldecane: Another branched alkane with methyl groups at different positions, leading to variations in physical and chemical properties.

    2,4,6-Trimethyldecane: Similar structure but with methyl groups at the 2nd, 4th, and 6th positions, resulting in different reactivity and applications.

    2,5,6-Trimethyldecane: A compound with methyl groups at the 2nd, 5th, and 6th positions, showing unique properties compared to this compound.

The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.

Properties

CAS No.

62108-24-1

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,6,6-trimethyldecane

InChI

InChI=1S/C13H28/c1-6-7-10-13(4,5)11-8-9-12(2)3/h12H,6-11H2,1-5H3

InChI Key

NZNSYLJOHCLJIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)CCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.